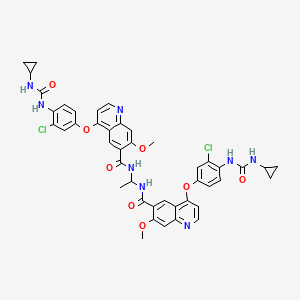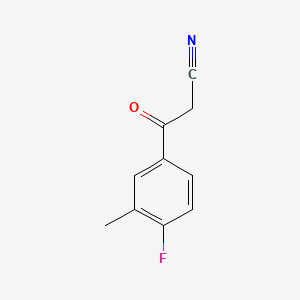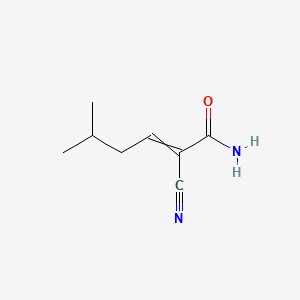
N-(2-Chloro-4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloro-4-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol . It is also known by its synonym, N-(Chloroacetyl)-4-methoxyaniline . This compound is characterized by the presence of a chloro group and a methoxy group attached to a phenyl ring, along with an acetamide functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-methoxyphenyl)acetamide typically involves the reaction of 2-chloroaniline with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions generally include heating the mixture to reflux temperature and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity . The final product is typically purified through recrystallization or distillation.
化学反应分析
Types of Reactions
N-(2-Chloro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The acetamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in the presence of a suitable solvent such as ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-substituted derivatives such as N-(2-amino-4-methoxyphenyl)acetamide.
Oxidation Reactions: Products include 2-chloro-4-methoxybenzoic acid.
Reduction Reactions: Products include 2-chloro-4-methoxyaniline.
科学研究应用
N-(2-Chloro-4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-(2-Chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis by targeting key enzymes involved in the process . Its anticancer activity is believed to result from its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway .
相似化合物的比较
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the chloro group, resulting in different reactivity and applications.
N-(4-Chloro-2-methoxyphenyl)acetamide: Similar structure but with different positioning of the chloro and methoxy groups, leading to variations in chemical properties.
Uniqueness
N-(2-Chloro-4-methoxyphenyl)acetamide is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
CAS 编号 |
31601-42-0 |
|---|---|
分子式 |
C9H10ClNO2 |
分子量 |
199.63 g/mol |
IUPAC 名称 |
N-(2-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)11-9-4-3-7(13-2)5-8(9)10/h3-5H,1-2H3,(H,11,12) |
InChI 键 |
WASAUEQJQJLVAS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


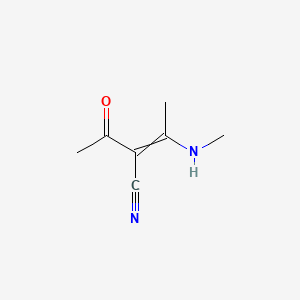
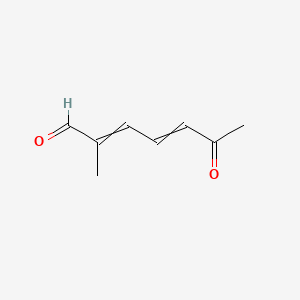
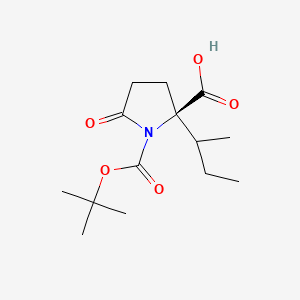
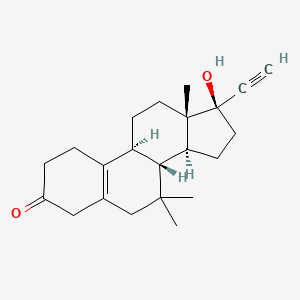
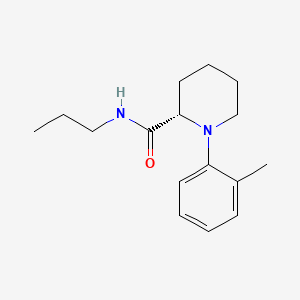
![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)
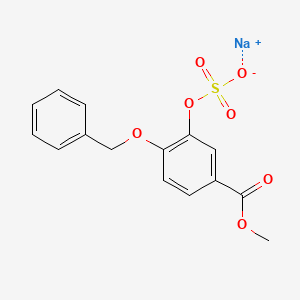

![bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate](/img/structure/B13836672.png)

![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
